molecular formula C16H16N2O2 B8207853 5-[(4-Methoxyphenyl)methoxy]-1-methylbenzimidazole

5-[(4-Methoxyphenyl)methoxy]-1-methylbenzimidazole

Cat. No.: B8207853
M. Wt: 268.31 g/mol
InChI Key: FEIVUHWYLWDGKN-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methoxy]-1-methylbenzimidazole is an organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This particular compound features a methoxyphenyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methoxy]-1-methylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method involves the reaction of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methoxy]-1-methylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzimidazole ring can be reduced to form the corresponding dihydrobenzimidazole.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-[(4-Hydroxyphenyl)methoxy]-1-methylbenzimidazole.

    Reduction: Formation of 5-[(4-Methoxyphenyl)methoxy]-1-methyl-1,2-dihydrobenzimidazole.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Methoxyphenyl)methoxy]-1-methylbenzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methoxy]-1-methylbenzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, benzimidazoles are known to inhibit microtubule polymerization, which can disrupt cell division and lead to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Methoxyphenyl)methoxy]-1-methylbenzimidazole is unique due to its specific substitution pattern on the benzimidazole ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the methoxy group can enhance its solubility and potentially improve its pharmacokinetic properties.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methoxy]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-18-11-17-15-9-14(7-8-16(15)18)20-10-12-3-5-13(19-2)6-4-12/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIVUHWYLWDGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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